Bienvenue dans la boutique en ligne BenchChem!

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Benzofuran-oxadiazole Antitubercular Physicochemical properties

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1105193-69-8) is a synthetic small molecule (C₁₁H₉N₃O₃, MW 231.21 g/mol) that combines a 7‑methoxybenzofuran moiety with a 2‑amino‑1,3,4‑oxadiazole core. It is listed in the PubChem database (CID and is commercially available from multiple screening-compound suppliers, typically at ≥97% purity.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 1105193-69-8
Cat. No. B1416144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
CAS1105193-69-8
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N
InChIInChI=1S/C11H9N3O3/c1-15-7-4-2-3-6-5-8(16-9(6)7)10-13-14-11(12)17-10/h2-5H,1H3,(H2,12,14)
InChIKeyFOPCPNUYUBOTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1105193-69-8): Procurement-Relevant Identity and Physicochemical Baseline


5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1105193-69-8) is a synthetic small molecule (C₁₁H₉N₃O₃, MW 231.21 g/mol) that combines a 7‑methoxybenzofuran moiety with a 2‑amino‑1,3,4‑oxadiazole core [1]. It is listed in the PubChem database (CID 33679823) [1] and is commercially available from multiple screening-compound suppliers, typically at ≥97% purity. The benzofuran–oxadiazole hybrid chemotype has been explored in medicinal chemistry for antitubercular, antimicrobial, and anticancer applications [2], but published target‑specific activity data for this precise compound remain absent from primary research literature and authoritative databases as of the search date.

Why 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine Cannot Be Interchanged with Unsubstituted or Differently Substituted Benzofuran-Oxadiazole Analogs


Within the benzofuran‑1,3,4‑oxadiazol‑2‑amine series, even minor substituent changes on the benzofuran ring can dramatically alter electronic properties, conformational preferences, and biological target engagement. Class‑level SAR evidence from structurally related antitubercular benzofuran‑oxadiazole hybrids demonstrates that electron‑withdrawing substituents (Cl, Br) enhance activity, whereas electron‑donating groups such as methoxy can diminish potency [1]. The 7‑methoxy substitution pattern on the benzofuran ring of CAS 1105193-69-8 is absent from the evaluated compound set in that study, meaning its activity cannot be inferred by interpolation. Additionally, computed molecular properties—XLogP3 of 1.5, topological polar surface area of 87.3 Ų, and a single hydrogen‑bond donor [2]—differ from those of the unsubstituted parent 5‑(benzofuran‑2‑yl)‑1,3,4‑oxadiazol‑2‑amine (CAS 933244-58-7; C₁₀H₇N₃O₂, MW 201.18, XLogP3 ~1.2), confirming that generic substitution would alter permeability and solubility profiles in a non‑trivial manner. Until direct comparative experimental data become available, assuming functional equivalence is scientifically unjustified.

Quantitative Differentiation Evidence for 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1105193-69-8) Versus Closest Analogs


Absence of Published Bioactivity Data Precludes Quantitative Comparator-Based Differentiation

No primary research articles, patents, or authoritative database entries were identified that report target‑specific activity (IC₅₀, MIC, Kd, etc.) for CAS 1105193-69-8 in any assay system. Consequently, no head‑to‑head or cross‑study quantitative comparison with close analogs—such as the unsubstituted 5‑(benzofuran‑2‑yl)‑1,3,4‑oxadiazol‑2‑amine (CAS 933244‑58‑7) or the 7‑ethoxy analog (CAS 1421485‑28‑0)—can be performed [1]. The sole class‑level evidence that exists pertains to benzofuran‑oxadiazole hybrids bearing halogen substituents, which achieved MIC values of 0.8–3.12 µg/mL against M. tuberculosis H37Rv, but the 7‑methoxy compound was not among the evaluated derivatives [2]. This data gap means that any claim of superior, equivalent, or inferior performance relative to analogs is currently unsupportable by published evidence.

Benzofuran-oxadiazole Antitubercular Physicochemical properties

Computed Physicochemical Differentiation: 7‑Methoxy Substitution Alters LogP and Polar Surface Area Versus Unsubstituted Parent

Although no biological data exist, computed molecular descriptors provide a quantifiable physicochemical differentiation. The 7‑methoxy substituent increases the calculated XLogP3 from ~1.2 (for the unsubstituted parent CAS 933244‑58‑7, estimated by fragment method) to 1.5 for CAS 1105193-69-8 [1], while topological polar surface area rises from ~68 Ų to 87.3 Ų [1]. The molecular weight increases from 201.18 to 231.21 g/mol, and the hydrogen‑bond acceptor count increases from 5 to 6 [1]. These shifts place the 7‑methoxy compound in a marginally more hydrophilic and larger property space, which may affect membrane permeability and solubility in a differentiated manner, though experimental confirmation is lacking.

Physicochemical profiling Drug-likeness Benzofuran-oxadiazole

Class‑Level SAR: Electron‑Donating Substituents on Benzofuran Diminish Antitubercular Potency in Related Hybrids

In the benzofuran‑oxadiazole hybrid series reported by Veerabhadrayya et al. (2019), electron‑withdrawing halogen substituents (Cl, Br) on the benzofuran ring conferred MIC values as low as 0.8 µg/mL against M. tuberculosis H37Rv, whereas electron‑donating substituents (e.g., methoxy at the 4‑position of a pendant phenyl ring) were associated with diminished anti‑TB activity [1][2]. Although the 7‑methoxybenzofuran compound was not directly tested, the class‑level SAR predicts that the electron‑donating 7‑OCH₃ group would be unlikely to match the potency of halogenated analogs. This inference remains untested and should be used only as a hypothesis‑generating insight for prioritization.

Structure-activity relationship Antitubercular Benzofuran-oxadiazole

Recommended Application Scenarios for 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine Based on Available Evidence


Scaffold‑Hopping and Library Enrichment in Benzofuran‑Oxadiazole Screening Collections

Given its distinct 7‑methoxy substitution pattern and the absence of biological annotation, CAS 1105193-69-8 is most appropriately deployed as a diversity‑enhancing element in benzofuran‑oxadiazole screening libraries. Its computed physicochemical profile (XLogP3 = 1.5, TPSA = 87.3 Ų) [1] occupies a region of property space not covered by the unsubstituted parent or halogenated analogs, making it valuable for exploring structure‑activity relationships around the benzofuran 7‑position during hit‑to‑lead campaigns.

Negative Control for Electron‑Donating Substituent Effects in Antitubercular SAR Studies

Class‑level SAR indicates that electron‑donating substituents diminish antitubercular potency in related benzofuran‑oxadiazole hybrids [2]. The 7‑methoxy compound can therefore serve as a predicted low‑activity control or a tool to test the generality of this SAR trend in new assay contexts. Procurement for this purpose should be accompanied by plans for direct comparative testing against halogen‑substituted active analogs.

Physicochemical Probe for Solubility and Permeability Profiling of 1,3,4‑Oxadiazol‑2‑amine Derivatives

With a higher computed TPSA (87.3 Ų) and additional hydrogen‑bond acceptor relative to the unsubstituted parent [1], this compound can be used as a physicochemical probe in parallel artificial membrane permeability assays (PAMPA) or kinetic solubility measurements to establish how 7‑methoxy substitution affects biopharmaceutical properties within the oxadiazole‑amine series. Such data, once generated, would provide the quantitative differentiation currently missing from the literature.

Synthetic Intermediate for Further Derivatization at the 2‑Amino Group

The primary amine on the 1,3,4‑oxadiazole ring offers a reactive handle for amide coupling, sulfonamide formation, or reductive amination. The compound can be procured as a starting material for focused library synthesis aimed at exploring substituent effects at both the benzofuran 7‑position and the oxadiazole 2‑amino group simultaneously. Purity specifications (≥97% by HPLC from commercial vendors) [1] support its use in parallel synthesis workflows.

Quote Request

Request a Quote for 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.